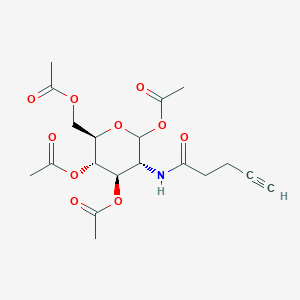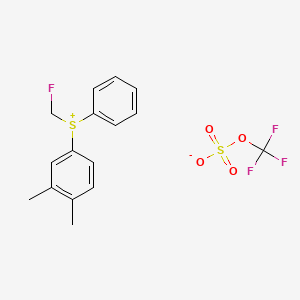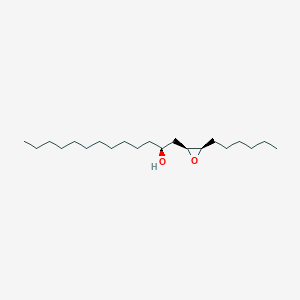
Ac4GlcNAlk
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ac4GlcNAlk typically involves the acetylation of glucosamine derivatives followed by the introduction of an alkyl chain. The general synthetic route includes:
Acetylation: Glucosamine is acetylated using acetic anhydride in the presence of a base such as pyridine to yield the tetraacetate derivative.
Alkylation: The acetylated glucosamine is then reacted with an alkyne-containing reagent, such as 4-pentynoic acid, under conditions that facilitate the formation of an amide bond. This step often requires the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Acetylation: Large quantities of glucosamine are acetylated in industrial reactors.
Efficient Alkylation: The alkylation step is optimized for high yield and purity, often using automated systems to control reaction conditions precisely.
Analyse Des Réactions Chimiques
Types of Reactions
Ac4GlcNAlk undergoes several types of chemical reactions, including:
Substitution Reactions: The acetyl groups can be substituted under basic conditions to yield deacetylated derivatives.
Coupling Reactions: The alkyne group can participate in click chemistry reactions, such as azide-alkyne cycloaddition, to form triazole-linked compounds.
Common Reagents and Conditions
Deacetylation: Sodium methoxide in methanol is commonly used to remove acetyl groups.
Click Chemistry: Copper(I) catalysts are used in azide-alkyne cycloaddition reactions.
Major Products
Deacetylated Derivatives: Removal of acetyl groups yields glucosamine derivatives.
Triazole-Linked Compounds: Click chemistry reactions produce triazole-linked products, useful in various biochemical applications.
Applications De Recherche Scientifique
Ac4GlcNAlk is widely used in scientific research, particularly in:
Chemistry: As a building block for synthesizing complex molecules, including PROTACs.
Biology: For studying glycosylation patterns on cell surfaces and identifying O-GlcNAc modified proteins.
Medicine: In the development of targeted therapies that exploit the ubiquitin-proteasome system for protein degradation.
Industry: As a chemical reporter in the production of glycoproteins and other biotechnological applications.
Mécanisme D'action
Ac4GlcNAlk exerts its effects through its incorporation into glycoproteins. In cells expressing the engineered pyrophosphorylase, mut-AGX1, this compound is converted into UDP-GlcNAlk, which is then incorporated into glycoproteins. This incorporation allows for the study of glycosylation patterns and the identification of O-GlcNAc modified proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ac4GlcNAz: Another metabolic chemical reporter used for studying glycosylation.
Ac4GalNAz: Used for labeling and studying glycoproteins.
Uniqueness
Ac4GlcNAlk is unique due to its alkyne functional group, which allows for specific click chemistry reactions. This feature makes it particularly useful in the synthesis of PROTACs and other complex molecules, providing a versatile tool for chemical biology and medicinal chemistry .
Propriétés
Formule moléculaire |
C19H25NO10 |
|---|---|
Poids moléculaire |
427.4 g/mol |
Nom IUPAC |
[(2R,3S,4R,5R)-3,4,6-triacetyloxy-5-(pent-4-ynoylamino)oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C19H25NO10/c1-6-7-8-15(25)20-16-18(28-12(4)23)17(27-11(3)22)14(9-26-10(2)21)30-19(16)29-13(5)24/h1,14,16-19H,7-9H2,2-5H3,(H,20,25)/t14-,16-,17-,18-,19?/m1/s1 |
Clé InChI |
PODQGPKRSTUNAT-ULAPBGCESA-N |
SMILES isomérique |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H](C(O1)OC(=O)C)NC(=O)CCC#C)OC(=O)C)OC(=O)C |
SMILES canonique |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)NC(=O)CCC#C)OC(=O)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[5-[5-[2-[2-[2-(2-Methoxyethoxy)ethoxy]ethoxy]ethoxy]-1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethyl-5-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]indole;chloride](/img/structure/B11827080.png)
![(3R,3'S)-5,7'-dichloro-6'-fluoro-1-(4-methoxybenzyl)-3'-methyl-2',3',4',9'-tetrahydrospiro[indoline-3,1'-pyrido[3,4-b]indol]-2-one](/img/structure/B11827082.png)
![2-[2-[2-[3,3-Dimethyl-2-[5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]ethoxy]ethoxy]ethanol;chloride](/img/structure/B11827087.png)
![[2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3,6-dioxo-8,11,12,14,15,16-hexahydro-7H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B11827096.png)
![(6-Benzoyloxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methyl benzoate](/img/structure/B11827098.png)
![(E)-4-[(2R,4R,5S,6R)-6-ethyl-2-hydroxy-2-[(2S,3R,4S)-3-hydroxy-4-[(2R,3S,4E,6E,9S,10S,11R,12E,14E)-10-hydroxy-3-methoxy-7,9,11,13,15-pentamethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl]pentan-2-yl]-5-methyloxan-4-yl]oxy-4-oxobut-2-enoic acid](/img/structure/B11827110.png)

![(3aR,4R,5R,6aS)-5-((tetrahydro-2H-pyran-2-yl)oxy)-4-((3R,E)-3-((tetrahydro-2H-pyran-2-yl)oxy)-4-(3-(trifluoromethyl)phenoxy)but-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B11827118.png)

![(2Z)-2-(7-bromo-4-chloro-1-ethylimidazo[4,5-c]pyridin-2-yl)-2-hydroxyiminoacetonitrile](/img/structure/B11827126.png)
![tert-Butyl 4-(3-bromo-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidin-7-yl)piperidine-1-carboxylate](/img/structure/B11827127.png)

